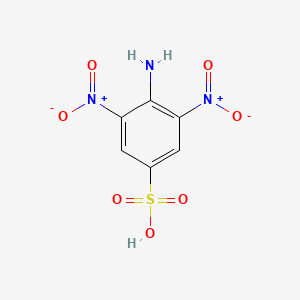

4-Amino-3,5-dinitrobenzenesulfonic acid

Description

4-Amino-3,5-dinitrobenzenesulfonic acid is a nitroaromatic sulfonic acid derivative with the molecular formula C₆H₅N₃O₇S . Its structure features a benzene ring substituted with an amino group (-NH₂), two nitro groups (-NO₂) at the 3- and 5-positions, and a sulfonic acid group (-SO₃H) at the 4-position.

Properties

IUPAC Name |

4-amino-3,5-dinitrobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O7S/c7-6-4(8(10)11)1-3(17(14,15)16)2-5(6)9(12)13/h1-2H,7H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVQTSSPAQEFEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393665 | |

| Record name | 4-amino-3,5-dinitrobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98139-22-1 | |

| Record name | 4-amino-3,5-dinitrobenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,5-dinitrobenzenesulfonic acid typically involves a multi-step reaction. One common method starts with the nitration of 4-chlorobenzenesulfonic acid using sulfuric acid and potassium nitrate. The resulting product is then subjected to an ammonia treatment to replace the chlorine atom with an amino group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced equipment and techniques helps in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,5-dinitrobenzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.

Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Substitution reactions typically involve reagents like halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 4-Amino-3,5-diaminobenzenesulfonic acid .

Scientific Research Applications

4-Amino-3,5-dinitrobenzenesulfonic acid has diverse applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-Amino-3,5-dinitrobenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The presence of amino and nitro groups allows it to participate in various biochemical reactions, potentially affecting cellular processes. Detailed studies are required to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Key Observations:

Electron Effects: The nitro and sulfonic acid groups in the target compound create strong electron-withdrawing effects, enhancing acidity compared to methyl-substituted analogs like 2,6-diaminomesitylene-4-sulfonic acid .

Reactivity: The amino group in the target compound allows for diazotization, a reaction critical in azo dye synthesis. This is absent in non-amino analogs like picloram-potassium . Picloram’s pyridine ring and chlorine substituents enhance its stability as an insecticide, unlike the benzene-based nitroaromatics .

Sulfonic Acids: Sulfonic acid derivatives like 2,6-diaminomesitylene-4-sulfonic acid are commonly used in dyes and surfactants due to their water solubility . Natural Derivatives: Caffeic acid and 4-hydroxy-3,5-dimethoxybenzaldehyde are prioritized in food, cosmetics, and medical research for their bioactivity .

Research Findings and Limitations

- Synthetic Utility: The target compound’s nitro and sulfonic acid groups make it a candidate for further functionalization (e.g., reduction of nitro to amine for pharmaceutical intermediates).

- Safety and Stability : Nitroaromatics are typically sensitive to heat and shock, necessitating careful handling. This contrasts with stable salts like picloram-potassium, which is formulated for agricultural use .

- Gaps in Evidence: Detailed physicochemical data (e.g., melting point, solubility) and explicit applications for this compound are lacking, requiring consultation with additional sources beyond the provided evidence.

Biological Activity

4-Amino-3,5-dinitrobenzenesulfonic acid (C₆H₅N₃O₇S) is an organic compound notable for its complex structure, which includes an amino group, two nitro groups, and a sulfonic acid group attached to a benzene ring. Due to its unique chemical properties, it has garnered attention in various fields, particularly in biological research. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant case studies.

This compound is characterized by:

- Molecular Formula : C₆H₅N₃O₇S

- Appearance : Bright orange crystalline solid

- Solubility : Soluble in water

The presence of the amino and nitro groups allows for significant reactivity, particularly in electrophilic reactions with proteins and other biomolecules.

The biological activity of this compound primarily involves its ability to modify proteins through covalent binding to amino acid side chains. Notably, it interacts with lysine residues, leading to alterations in protein structure and function. These modifications can potentially influence various cellular processes and pathways.

Protein Interaction

Research indicates that this compound can modify proteins through electrophilic reactions. This property is significant for:

- Vaccine Development : Its ability to react with free amino groups on proteins suggests potential applications in creating vaccines by enhancing immunogenicity.

- Antibacterial Properties : Preliminary studies have hinted at its antibacterial activity, although further research is necessary to confirm these findings.

Study on Protein Modification

A study reported that this compound effectively modified lysine residues in proteins. This modification was shown to alter the protein's functional properties significantly. The implications of this finding are critical for understanding how such compounds can be utilized in therapeutic contexts or vaccine formulations.

Antibacterial Research

Another investigation into the antibacterial properties of similar sulfonamide compounds indicated that they could inhibit bacterial growth by interfering with metabolic pathways. Although specific data on this compound is sparse, the trends observed in related compounds warrant further exploration into its potential as an antibacterial agent .

Summary of Biological Activities

| Activity Type | Observations/Findings |

|---|---|

| Protein Modification | Alters protein structure/function; potential vaccine applications |

| Antibacterial Activity | Preliminary evidence suggests activity; needs further study |

| Antifungal Activity | Similar compounds show efficacy against fungi; potential for exploration |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.